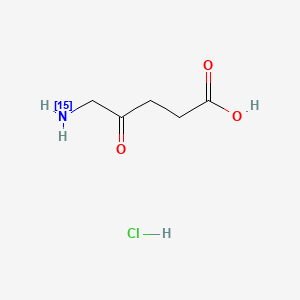

5-Amino-15N-levulinic acid hcl

Description

Foundational Role of 5-Aminolevulinic Acid as a Universal Tetrapyrrole Precursor in Diverse Organisms

5-Aminolevulinic acid is a pivotal precursor for the biosynthesis of all tetrapyrroles in most living organisms, including animals, plants, bacteria, and fungi. researchgate.netresearchgate.netfrontiersin.org Tetrapyrroles are a class of essential molecules characterized by a core structure of four pyrrole (B145914) rings. This family includes vital compounds such as:

Heme: A key component of hemoglobin and myoglobin (B1173299) for oxygen transport, and cytochromes for electron transport in cellular respiration.

Chlorophylls: The primary pigments in plants and algae responsible for capturing light energy during photosynthesis. nih.gov

Vitamin B12 (Cobalamin): An essential cofactor for various enzymatic reactions.

Siroheme: A cofactor for sulfite (B76179) and nitrite (B80452) reductases, crucial for sulfur and nitrogen metabolism. oup.com

The biosynthesis of these diverse and critical molecules all begins with the formation of ALA. oup.com In plants and most bacteria, ALA is synthesized from glutamate (B1630785) via the C5 pathway. nih.govtandfonline.com In animals, fungi, and some bacteria, it is formed from the condensation of glycine (B1666218) and succinyl-CoA in a reaction catalyzed by ALA synthase, known as the Shemin pathway. researchgate.netfrontiersin.org Due to its central role, the synthesis of ALA is a tightly regulated and rate-limiting step in the tetrapyrrole biosynthetic pathway. tandfonline.com

Overview of Academic Research Applications Utilizing ¹⁵N-Labeled Variants

The use of ¹⁵N-labeled 5-aminolevulinic acid has been instrumental in a variety of academic research areas, providing detailed insights into metabolic dynamics.

In the field of plant science , ¹⁵N-ALA has been used to study chlorophyll (B73375) biosynthesis and degradation. By tracing the incorporation of ¹⁵N into chlorophyll molecules, researchers can quantify the rates of synthesis and turnover, providing a clearer understanding of how plants regulate photosynthesis in response to environmental cues like light and stress. nih.govfrontiersin.org For instance, studies have used ¹⁵N labeling to investigate the turnover of proteins involved in photosynthesis in algae, demonstrating the successful incorporation of ¹⁵N into amino acids and subsequently into key proteins like RuBisCo. nih.govresearchgate.net

In medical research , ¹⁵N-ALA is a valuable tool for studying heme metabolism and its dysregulation in various diseases. For example, it can be used to investigate the pathophysiology of porphyrias, a group of genetic disorders caused by deficiencies in heme synthesis enzymes. By tracking the flow of ¹⁵N from ALA, researchers can pinpoint specific metabolic bottlenecks. Furthermore, in cancer research, ALA is known to be preferentially taken up by some tumor cells, leading to an accumulation of the photosensitizer protoporphyrin IX (PpIX). nih.govresearchgate.net This phenomenon is exploited in photodynamic therapy and fluorescence-guided surgery. nih.govdrugbank.com The use of ¹⁵N-ALA in preclinical studies can help to elucidate the metabolic pathways leading to this selective accumulation and optimize therapeutic strategies. nih.gov

Metabolic engineering and synthetic biology also benefit from the application of ¹⁵N-ALA. By introducing the labeled precursor into engineered microorganisms, researchers can trace the efficiency of engineered metabolic pathways designed to produce valuable tetrapyrrole-based compounds. This allows for the identification of rate-limiting steps and the optimization of production yields.

The following table summarizes some key research findings where ¹⁵N-labeled compounds, including amino acids derived from ¹⁵N sources, have been utilized to study metabolic processes.

| Research Area | Organism/System | Key Findings |

| Plant Metabolism | Arabidopsis thaliana | ¹⁵N labeling revealed the turnover rates of proteins and helped quantify protein synthesis, with labeling efficiency often reaching 93-99%. frontiersin.org |

| Algal Biotechnology | Chlamydomonas reinhardtii | Successful incorporation of ¹⁵N into 13 amino acids with ~98% efficiency, enabling the study of protein turnover for key photosynthetic proteins. nih.govresearchgate.net |

| Cancer Research | Human Glioma Cells | Studies with ALA show accumulation of protoporphyrin IX, a phenomenon used in fluorescence-guided surgery, with metabolism being a key area of investigation. nih.govnih.gov |

| Metabolomics | Trypanosoma brucei | Stable isotope tracing with ¹³C-glucose demonstrated carbon incorporation into numerous metabolites, a technique applicable with ¹⁵N-labeled precursors. acs.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10ClNO3 |

|---|---|

Molecular Weight |

168.58 g/mol |

IUPAC Name |

5-(15N)azanyl-4-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |

InChI Key |

ZLHFONARZHCSET-NWZHYJCUSA-N |

Isomeric SMILES |

C(CC(=O)O)C(=O)C[15NH2].Cl |

Canonical SMILES |

C(CC(=O)O)C(=O)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 15n Levulinic Acid Hydrochloride for Research Applications

Chemical Synthesis Routes for Isotopic Incorporation

Chemical synthesis offers a high degree of control over the exact position of isotopic labels. For 5-Amino-15N-levulinic acid hydrochloride, synthetic strategies are designed to introduce the 15N atom at the amino group through multi-step organic transformations using 15N-enriched starting materials.

Multi-step Organic Transformations for Specific 15N-Labeling Positions

The chemical synthesis of 15N-labeled ALA typically involves several steps to build the carbon skeleton and introduce the nitrogen atom from an isotopically enriched source. One common strategy is a variation of the Gabriel synthesis, which is well-suited for preparing primary amines. google.com

A representative synthetic pathway can be outlined as follows:

Preparation of a 15N-labeled nucleophile: The synthesis often begins with the preparation of potassium 15N-phthalimide from phthalic anhydride (B1165640) and a source of 15N-ammonia. This step fixes the isotope in a form suitable for subsequent nucleophilic substitution.

Alkylation: The 15N-phthalimide anion is then used to displace a leaving group on a suitable five-carbon precursor. For instance, it can be reacted with a 5-halolevulinate ester (e.g., methyl 5-bromolevulinate). researchgate.net This reaction forms the C-N bond and specifically incorporates the 15N label at the 5-position of the levulinic acid backbone.

Hydrolysis: The final step involves the acidic hydrolysis of the phthalimide (B116566) group, typically using a strong acid like hydrochloric acid (HCl). chemicalbook.com This removes the protecting group and liberates the primary amine, yielding the final product, 5-Amino-15N-levulinic acid hydrochloride. chemicalbook.com

An alternative approach involves condensing a 15N-labeled glycine (B1666218) derivative with a suitable electrophile to construct the final molecule. drugfuture.com These multi-step methods ensure that the 15N is incorporated only at the desired amino position, avoiding isotopic scrambling.

Utilization of 15N-Enriched Precursors (e.g., 15N-Glycine, 15N-Ammonia)

15N-Ammonia: As a fundamental source of nitrogen, 15N-ammonia (or its salts like 15NH4Cl) is a common starting point. It can be used to synthesize other key reagents, such as potassium 15N-phthalimide, which serves as a protected source of 15N-amine.

15N-Glycine: This labeled amino acid can be a more advanced precursor. drugfuture.com Synthetic routes using 15N-glycine involve its condensation with phthalic anhydride to form 2-phthalimido-15N-acetic acid. drugfuture.com This intermediate can then be converted to its acyl chloride and reacted with other reagents to build the rest of the carbon chain, ultimately yielding 5-Amino-15N-levulinic acid. drugfuture.com

The use of these precursors is fundamental to creating isotopomers with high isotopic enrichment, which is critical for applications that rely on sensitive detection methods like NMR or mass spectrometry. chemicalbook.com

Stereoselective Synthesis of 5-Amino-15N-levulinic Acid Hydrochloride

Stereoselectivity is generally not a primary concern in the synthesis of 5-Amino-15N-levulinic acid hydrochloride itself, as the molecule does not possess a chiral center. However, stereochemistry can become relevant if the synthesis proceeds through chiral intermediates or if the goal is to produce chiral derivatives of ALA. In such cases, asymmetric synthesis techniques would be required to control the stereochemical outcome of specific reaction steps. For the parent compound, however, the focus remains on regioselective labeling and achieving high isotopic and chemical purity rather than on stereocontrol.

Biotechnological Production and Metabolic Engineering for 15N-Enriched Compound

Biotechnological production offers a more sustainable alternative to chemical synthesis. By cultivating genetically engineered microorganisms in a medium containing a 15N nitrogen source (such as 15N-labeled ammonium (B1175870) chloride), these cellular factories can efficiently incorporate the isotope into the target molecule. lbl.gov Metabolic engineering is the key to developing microbial strains that can produce high titers of ALA. nih.gov

Microbial Strain Development for Enhanced Biosynthesis (e.g., Escherichia coli, Corynebacterium glutamicum, Saccharomyces cerevisiae)

Several microorganisms have been successfully engineered to become efficient producers of ALA. The primary strategies involve overexpressing key biosynthetic genes, deleting genes for competing pathways, and optimizing the supply of precursors. frontiersin.org When these engineered strains are grown on 15N-containing media, the ALA they produce is correspondingly 15N-labeled.

Escherichia coli : E. coli is a widely used host for ALA production. frontiersin.org Engineering efforts have focused on both its native C5 pathway (which starts from glutamate) and the heterologous C4 pathway (which uses succinyl-CoA and glycine). nih.govoup.com

C5 Pathway Enhancement : Strategies include overexpressing the genes hemA (glutamyl-tRNA reductase) and hemL (glutamate-1-semialdehyde aminotransferase), which are key enzymes in this pathway. nih.govtandfonline.com

C4 Pathway Introduction : This involves expressing a 5-aminolevulinate synthase (ALAS) gene, such as hemA from Rhodobacter sphaeroides, which condenses succinyl-CoA and glycine. oup.com

General Optimizations : To further boost production, the downstream gene hemB (encoding ALA dehydratase) is often downregulated to prevent the conversion of ALA to porphobilinogen (B132115). frontiersin.orgoup.com Additionally, pathways leading to precursor molecules are enhanced. acs.org

Corynebacterium glutamicum : This bacterium is another popular choice for amino acid production and has been engineered for high-level ALA synthesis, primarily through the C4 pathway. nih.gov

Pathway Engineering : Key strategies include the heterologous expression of ALAS genes (hemA) from organisms like Rhodobacter capsulatus and the knockout of genes that divert the precursor succinyl-CoA, such as sdhA (succinate dehydrogenase). nih.gov

Flux Optimization : The expression of the transporter gene eamA can be increased to improve the export of ALA out of the cell, while the expression of hemB is inhibited to reduce its degradation. nih.gov These modifications have led to significant yields, with some engineered strains producing over 25 g/L of ALA in fed-batch fermentations. nih.gov

Saccharomyces cerevisiae : This yeast is a well-established industrial microorganism that has also been engineered for ALA production. d-nb.infonih.gov

Overexpression of Key Enzymes : The primary target for overexpression is the HEM1 gene, which encodes ALA synthase, the enzyme that catalyzes the condensation of succinyl-CoA and glycine in the C4 pathway. d-nb.infonih.gov

Precursor Supply and Bottleneck Removal : Supplying the culture with glycine has been shown to enhance ALA production. d-nb.infonih.gov Furthermore, metabolic analysis has identified other rate-limiting steps; for example, overexpressing the aconitase gene (ACO2) was found to further increase ALA output by improving the flux through the TCA cycle to generate more succinyl-CoA. d-nb.infonih.govresearchgate.net

The table below summarizes representative research findings on ALA production in these engineered microbial hosts. To produce 5-Amino-15N-levulinic acid, these fermentations would be conducted using a 15N nitrogen source.

Table 1: Examples of Engineered Microbial Strains for 5-Aminolevulinic Acid Production

| Host Organism | Key Genetic Modifications | Biosynthesis Pathway | ALA Titer (g/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Overexpression of hemA from R. capsulatus; downregulation of hemB; optimization of precursor pathways | C4 | 2.81 | oup.com |

| Escherichia coli | Overexpression of modified hemARS and hemL; knockout of competing pathways | C5 & C4 | 19.02 | nih.gov |

| Corynebacterium glutamicum | Heterologous expression of RphemA; knockout of odhI and sdhA; inhibition of hemB; overexpression of eamA | C4 | 25.05 | nih.gov |

| Corynebacterium glutamicum | Engineering for microaerobic conditions; fusion of SucCD and HemA enzymes | C4 | 3.8 | acs.org |

| Saccharomyces cerevisiae | Overexpression of HEM1 and ACO2 | C4 | ~0.004 (with glycine addition) | d-nb.inforesearchgate.net |

Genetic Manipulation and Pathway Engineering for 15N-Aminolevulinic Acid Overproduction

The biosynthesis of 5-ALA in microorganisms occurs primarily through two distinct pathways: the C4 (Shemin) pathway and the C5 pathway. nih.govfrontiersin.org Genetic manipulation and metabolic engineering of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, are pivotal for the overproduction of 5-ALA and can be adapted for the specific production of 15N-5-ALA. nih.govnih.govnih.gov

The C4 pathway involves the condensation of succinyl-CoA and glycine, catalyzed by the enzyme 5-aminolevulinate synthase (ALAS). frontiersin.orgnih.gov For the production of 15N-5-ALA via this pathway, the key is to supply 15N-labeled glycine to the culture medium. Genetic engineering strategies focus on enhancing the expression of the hemA gene, which encodes for ALAS, often from sources like Rhodobacter sphaeroides. nih.gov Additionally, knocking out or downregulating genes responsible for competing pathways that consume glycine or succinyl-CoA can further increase the flux towards 5-ALA synthesis. nih.gov

The C5 pathway, on the other hand, utilizes glutamate (B1630785) as the sole precursor. nih.gov This pathway involves three key enzymes: glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde (B1620169) aminotransferase (HemL). nih.govnih.gov To produce 15N-5-ALA through this route, 15N-labeled glutamate or a precursor that can be efficiently converted to 15N-glutamate, such as 15N-ammonium salts, would be supplied in the fermentation medium. nih.gov Genetic modifications typically involve the co-expression of hemA and hemL genes to enhance the conversion of glutamate to 5-ALA. nih.govnih.gov For instance, studies have shown that co-expression of hemA and hemL in C. glutamicum leads to the accumulation of 5-ALA. nih.govnih.gov

A crucial aspect of pathway engineering for 15N-5-ALA production is the optimization of precursor uptake. Enhancing the expression of specific amino acid transporters could potentially increase the intracellular concentration of the supplied 15N-labeled precursors, thereby improving the efficiency of isotope incorporation.

| Pathway | Key Enzyme(s) | 15N Precursor | Host Organism Examples | Key Genetic Modifications |

| C4 Pathway | 5-Aminolevulinate Synthase (ALAS) | 15N-Glycine | Escherichia coli | Overexpression of hemA (ALAS gene) |

| C5 Pathway | Glutamyl-tRNA Reductase (HemA), Glutamate-1-semialdehyde aminotransferase (HemL) | 15N-Glutamate, 15N-Ammonium salts | Corynebacterium glutamicum, Escherichia coli | Co-expression of hemA and hemL |

Fermentation Strategies for Efficient 15N Isotope Incorporation in Bioproduction Systems

The successful production of 15N-5-ALA is highly dependent on the fermentation strategy, which must be optimized to ensure efficient uptake and incorporation of the 15N-labeled precursor. Fed-batch fermentation is a commonly employed technique that allows for the controlled addition of nutrients and precursors, preventing substrate inhibition and maintaining optimal conditions for cell growth and product formation. nih.gov

For 15N labeling, a two-stage fermentation process can be particularly effective. In the first stage, the microbial culture is grown on a standard, unlabeled medium to achieve a high cell density. In the second stage, the cells are transferred to a medium containing the 15N-labeled precursor, such as 15N-glycine or 15N-glutamate. This strategy maximizes the utilization of the expensive labeled substrate for product synthesis rather than biomass generation.

The timing and concentration of the 15N-labeled precursor addition are critical parameters. For instance, in fed-batch cultures for producing 15N-labeled proteins, the labeled nitrogen source (e.g., 15N-NH4Cl) is often introduced at the beginning of the production phase, after an initial growth phase on unlabeled media. nih.gov A similar strategy can be applied to 15N-5-ALA production, where the 15N-labeled amino acid precursor is added upon induction of the expression of the key biosynthetic enzymes.

The composition of the fermentation medium also plays a crucial role. To maximize the incorporation of the 15N label, the medium should be designed to be deficient in the unlabeled form of the precursor amino acid. For example, when producing 15N-5-ALA from 15N-glycine, the use of a minimal medium lacking unlabeled glycine is essential.

| Fermentation Parameter | Strategy for 15N-5-ALA Production | Rationale |

| Fermentation Mode | Fed-batch or Two-stage fermentation | Controlled addition of precursors, separation of growth and production phases. |

| Precursor Addition | Addition of 15N-labeled precursor at the start of the production phase | Maximizes incorporation into the product rather than cell mass. |

| Medium Composition | Minimal medium deficient in the unlabeled precursor | Prevents isotopic dilution and increases labeling efficiency. |

| Process Monitoring | Online monitoring of substrate consumption and product formation | Allows for real-time optimization of feeding strategies. |

Enzymatic Synthesis Approaches for 15N-Labeled 5-Aminolevulinic Acid

In vitro enzymatic synthesis offers a highly controlled environment for the production of 15N-5-ALA, potentially leading to high yields and isotopic purity. This approach involves the use of isolated and purified enzymes to catalyze the conversion of 15N-labeled substrates into the desired product.

For the synthesis of 15N-5-ALA via the C4 pathway, the key enzyme is 5-aminolevulinate synthase (ALAS). The reaction would involve the condensation of succinyl-CoA and 15N-glycine. The ALAS enzyme can be overexpressed in a host organism like E. coli and subsequently purified for use in the enzymatic reaction.

Similarly, the C5 pathway can be reconstructed in vitro using purified glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and glutamate-1-semialdehyde aminotransferase. In this case, 15N-glutamate would serve as the initial labeled substrate.

A significant advantage of enzymatic synthesis is the ability to directly control the stoichiometry of the reactants and to minimize the formation of byproducts. Furthermore, cofactor regeneration systems can be coupled to the main reaction to ensure a continuous supply of necessary cofactors like ATP and NADPH, making the process more cost-effective. For example, glucose dehydrogenase is often used for the regeneration of NADH. nih.gov

While there is extensive literature on the enzymatic synthesis of various amino acids, specific detailed protocols for the enzymatic synthesis of 15N-5-ALA are less common. However, the principles established for the synthesis of other 15N-labeled amino acids, which often utilize 15NH4Cl as the nitrogen source and a corresponding α-keto acid, can be adapted. nih.govnih.gov For 5-ALA, this would conceptually involve a transaminase capable of converting a 15N-labeled nitrogen donor to 4,5-dioxovalerate.

| Enzymatic Approach | Key Enzyme(s) | 15N-Labeled Substrate(s) | Cofactors | Potential Advantages |

| C4 Pathway Mimic | 5-Aminolevulinate Synthase (ALAS) | 15N-Glycine, Succinyl-CoA | Pyridoxal (B1214274) 5'-phosphate (PLP) | High specificity, controlled reaction. |

| C5 Pathway Reconstruction | Glutamyl-tRNA Synthetase, Glutamyl-tRNA Reductase, Glutamate-1-semialdehyde aminotransferase | 15N-Glutamate | ATP, NADPH, tRNA | Stepwise control over the synthesis. |

Investigation of Biosynthetic and Metabolic Pathways Utilizing 5 Amino 15n Levulinic Acid Hydrochloride As a Tracer

Elucidation of Tetrapyrrole Biosynthesis Pathways

Tetrapyrroles are a class of organic compounds vital for numerous biological functions, including oxygen transport (heme), photosynthesis (chlorophylls), and enzymatic reactions (vitamin B12). 5-Aminolevulinic acid (ALA) is the common precursor for the synthesis of all tetrapyrroles. nih.gov By using ¹⁵N-ALA, scientists can trace the path of the nitrogen atom from ALA into the final tetrapyrrole structures.

Detailed Mechanisms of the C4 Pathway (Shemin Pathway) via 5-Aminolevulinate Synthase (ALAS)

The C4, or Shemin pathway, is the primary route for ALA synthesis in animals, fungi, and some bacteria. nih.gov This pathway commences with the condensation of glycine (B1666218) and succinyl-CoA, a reaction catalyzed by the enzyme 5-aminolevulinate synthase (ALAS). nih.gov Early isotopic labeling studies, which laid the groundwork for our current understanding, demonstrated that the nitrogen atom from glycine is directly incorporated into the heme molecule. nih.gov

The mechanism of ALAS involves the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which forms a Schiff base with glycine. This activation facilitates the removal of a proton from the α-carbon of glycine, allowing for the nucleophilic attack on the thioester carbonyl of succinyl-CoA. Subsequent decarboxylation and release from the enzyme yield ALA.

By utilizing ¹⁵N-labeled glycine in in vitro assays with purified ALAS, researchers can confirm the direct transfer of the labeled nitrogen to the resulting ALA molecule. Mass spectrometry analysis of the produced ALA would show a mass shift corresponding to the incorporation of the ¹⁵N isotope, providing definitive evidence of the nitrogen's origin in this pathway.

Table 1: Key Components of the C4 (Shemin) Pathway

| Component | Role |

|---|---|

| Substrates | Glycine, Succinyl-CoA |

| Key Enzyme | 5-Aminolevulinate Synthase (ALAS) |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Product | 5-Aminolevulinic acid (ALA) |

| Organisms | Animals, fungi, α-proteobacteria |

Comprehensive Analysis of the C5 Pathway (Beale Pathway) Involving Glutamyl-tRNA Reductase

In contrast to the C4 pathway, plants, algae, and most bacteria utilize the C5, or Beale pathway, to synthesize ALA from the intact carbon skeleton of glutamate (B1630785). nih.gov This pathway involves three key enzymatic steps. First, glutamyl-tRNA synthetase attaches glutamate to its corresponding transfer RNA (tRNA). The second and rate-limiting step is the NADPH-dependent reduction of the activated glutamate to glutamate-1-semialdehyde (B1620169) (GSA), a reaction catalyzed by glutamyl-tRNA reductase (GluTR). Finally, glutamate-1-semialdehyde aminotransferase (GSAT) converts GSA to ALA.

The use of ¹⁵N-glutamate as a tracer in organisms employing the C5 pathway allows for the direct tracking of the nitrogen atom into ALA and subsequently into tetrapyrroles. This approach has been instrumental in confirming that the entire glutamate molecule, including its nitrogen, is incorporated into the final product.

Table 2: Key Enzymes and Intermediates in the C5 (Beale) Pathway

| Step | Enzyme | Substrate(s) | Product |

|---|---|---|---|

| 1 | Glutamyl-tRNA Synthetase | Glutamate, tRNAGlu, ATP | Glutamyl-tRNAGlu |

| 2 | Glutamyl-tRNA Reductase (GluTR) | Glutamyl-tRNAGlu, NADPH | Glutamate-1-semialdehyde (GSA) |

Tracing the Incorporation of ¹⁵N into Porphyrins, Heme, Chlorophylls, and Vitamin B12

Once ¹⁵N-ALA is synthesized via either the C4 or C5 pathway (or supplied exogenously), its labeled nitrogen atom can be traced through the subsequent steps of tetrapyrrole biosynthesis. Two molecules of ALA condense to form the pyrrole (B145914) ring, porphobilinogen (B132115). Four molecules of porphobilinogen are then polymerized and cyclized to form the first macrocyclic intermediate, uroporphyrinogen III. A series of enzymatic modifications then lead to the diverse array of tetrapyrroles.

Porphyrins and Heme: In the heme biosynthetic pathway, the nitrogen from ¹⁵N-ALA is incorporated into the protoporphyrin IX ring structure. Subsequent insertion of iron by ferrochelatase yields ¹⁵N-labeled heme. Studies have utilized ¹⁵N-labeled precursors to investigate heme synthesis, confirming the origin of the nitrogen atoms in the porphyrin ring. nih.gov

Chlorophylls: In photosynthetic organisms, the pathway branches at protoporphyrin IX, where magnesium is inserted to initiate chlorophyll (B73375) synthesis. By supplying ¹⁵N-ALA to plants or algae, researchers can monitor the incorporation of the heavy isotope into the chlorophyll molecule. This has been used to study the rates of chlorophyll synthesis and degradation under various conditions. researchgate.net

Vitamin B12 (Cobalamin): The biosynthesis of vitamin B12, a complex corrin (B1236194) ring structure, also utilizes ALA as its foundational building block. A notable study directly demonstrated the origin of the nitrogen atoms in vitamin B12 by administering ¹⁵N-labeled ALA to Propionibacterium shermanii. The resulting ¹⁵N-labeled vitamin B12 was analyzed by nitrogen-15 (B135050) nuclear magnetic resonance (¹⁵N-NMR) spectroscopy, which showed four distinct signals, confirming the incorporation of the nitrogen from ALA into the corrin ring.

Metabolic Fate and Intracellular Flux Studies

Beyond its role in tetrapyrrole synthesis, 5-Amino-¹⁵N-levulinic acid hydrochloride can be employed to investigate broader metabolic processes, including nitrogen flux in amino acid and protein turnover, and to quantify its own conversion and degradation.

Tracking Nitrogen Atom Flux in Amino Acid and Protein Turnover Studies

While glycine is a direct precursor in the C4 pathway, the nitrogen from ALA itself can potentially be traced if it is metabolized and its nitrogen enters the general amino acid pool. Stable isotope tracers, including various ¹⁵N-labeled amino acids, are standard tools for studying protein synthesis and breakdown. nih.gov By administering ¹⁵N-ALA and subsequently analyzing the ¹⁵N enrichment in various amino acids and proteins using mass spectrometry, it is possible to quantify the rate at which the labeled nitrogen is redistributed.

For instance, if ¹⁵N-ALA is catabolized, the released ¹⁵N-ammonia could be incorporated into glutamate and glutamine, which are central donors of nitrogen for the synthesis of other amino acids. Tracking the appearance of ¹⁵N in non-essential amino acids and newly synthesized proteins would provide a measure of this nitrogen flux.

Table 3: Potential Applications of ¹⁵N-ALA in Nitrogen Flux Studies

| Area of Study | Methodology | Expected Outcome |

|---|---|---|

| Amino Acid Synthesis | Mass spectrometry analysis of amino acid pool after ¹⁵N-ALA administration | Detection of ¹⁵N enrichment in amino acids, indicating nitrogen recycling. |

| Protein Turnover | Isotope ratio mass spectrometry of proteins isolated at different time points | Quantification of the rate of incorporation of ¹⁵N from the metabolic pool into new proteins. |

Quantitative Analysis of 5-Amino-¹⁵N-levulinic Acid Conversion and Degradation Pathways

The metabolic fate of exogenously supplied ALA is not limited to tetrapyrrole synthesis. It can also be subject to degradation. Studies have shown that in aqueous solutions, ALA can undergo degradation, forming products such as 2,5-dicarboxyethyl-3,6-dihydropyrazine, which can be further oxidized. nih.govsemanticscholar.org

By using ¹⁵N-ALA, researchers can more accurately quantify the rates of its conversion to downstream products versus its degradation. Following administration of ¹⁵N-ALA, samples can be collected over time and analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS). The presence of the ¹⁵N label allows for the clear differentiation between the administered ALA and its metabolites from the endogenous, unlabeled pool. This enables the calculation of rates of uptake, conversion to porphyrins, and degradation, providing a comprehensive picture of its metabolic flux.

Table 4: Hypothetical Quantitative Analysis of ¹⁵N-ALA Metabolism

| Time Point | ¹⁵N-ALA Concentration (µM) | ¹⁵N-Porphyrin Concentration (µM) | ¹⁵N-Degradation Product Concentration (µM) |

|---|---|---|---|

| 0 hr | 100 | 0 | 0 |

| 1 hr | 75 | 15 | 10 |

| 4 hr | 30 | 40 | 30 |

This table represents a hypothetical dataset to illustrate how ¹⁵N-ALA could be used to quantify its metabolic fate over time.

Assessment of Isotope Scrambling and Dilution in Complex Metabolic Networks

Isotope scrambling refers to the distribution of an isotopic label from the initial tracer molecule to other, often unrelated, metabolites within a cell or organism. This phenomenon occurs when the labeled atom is transferred through common metabolic pools. When using 5-Amino-¹⁵N-levulinic acid HCl as a tracer, the primary concern for scrambling revolves around the fate of its ¹⁵N-labeled amino group.

While the vast majority of 5-aminolevulinic acid (ALA) is directed down the porphyrin synthesis pathway via condensation to form porphobilinogen, a minor fraction can undergo catabolism. Research has identified a non-porphyrin catabolic pathway for ALA, and the initial and critical step in this pathway is believed to be transamination. oup.comnih.govoup.com

Mechanism of ¹⁵N Scrambling from ALA:

Transamination: The amino group of ¹⁵N-ALA is transferred to an α-keto acid acceptor. A principal acceptor in cellular metabolism is α-ketoglutarate.

Formation of ¹⁵N-Glutamate: This reaction, catalyzed by an aminotransferase, produces 4,5-dioxovalerate (the α-keto acid of ALA) and ¹⁵N-labeled glutamate. nih.gov

Entry into the General Nitrogen Pool: ¹⁵N-glutamate is a central hub in nitrogen metabolism. The ¹⁵N label can be further distributed to a wide array of other amino acids through the action of various aminotransferases (e.g., alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST)). It can also be incorporated into other nitrogen-containing biomolecules.

This transfer of the ¹⁵N label from ALA to the broader amino acid pool is the basis of isotope scrambling. The extent of this scrambling is an important consideration in tracer experiments. Studies on rat liver mitochondria have shown that the catabolism of ALA is a minor process, with only a very small percentage being decarboxylated via the Krebs cycle. nih.gov This suggests that while scrambling can occur, ¹⁵N-ALA is not a tracer that rapidly and extensively labels the entire nitrogen pool; its ¹⁵N atom is largely retained within the tetrapyrrole pathway.

Isotope Dilution:

Isotope dilution occurs as the ¹⁵N-labeled tracer mixes with the pre-existing unlabeled pool of the same metabolite and its downstream products. When ¹⁵N-ALA is introduced, it dilutes the unlabeled ALA pool. As the ¹⁵N label scrambles into the glutamate pool, it is simultaneously diluted by the much larger, unlabeled glutamate pool derived from other sources (e.g., diet, protein breakdown). The degree of dilution provides valuable information on the relative sizes of metabolic pools and the rates of flux through them.

Table 1: Potential Pathways for ¹⁵N Scrambling from 5-Amino-¹⁵N-levulinic Acid

| Metabolic Step | Description | Key Enzyme Family | Resulting ¹⁵N-Labeled Product | Significance for Scrambling |

|---|---|---|---|---|

| Initial Transamination | The ¹⁵N-amino group is transferred from ALA to an α-keto acid. | Aminotransferases | ¹⁵N-Glutamate (if α-ketoglutarate is the acceptor) | Entry point of the ¹⁵N label into the general amino acid pool. |

| Secondary Transaminations | The ¹⁵N-amino group from ¹⁵N-Glutamate is transferred to other α-keto acids. | ALT, AST, etc. | ¹⁵N-Alanine, ¹⁵N-Aspartate, and other amino acids. | Widespread distribution of the ¹⁵N label across the metabolome. |

| Amide Synthesis | ¹⁵N is incorporated into the amide group of glutamine. | Glutamine Synthetase | ¹⁵N-Glutamine | Makes the ¹⁵N label available for nucleotide and other biosyntheses. |

De Novo Synthesis vs. Salvage Pathways Contribution to Biomolecule Formation

Metabolic pathways for synthesizing essential biomolecules like nucleotides can be broadly categorized into de novo and salvage pathways.

De Novo Synthesis: Biomolecules are constructed from simple metabolic precursors, such as amino acids, CO₂, and one-carbon units. This is often an energy-intensive process.

Salvage Pathways: Pre-formed bases and nucleosides, resulting from the degradation of DNA and RNA or from dietary sources, are recycled and converted back into nucleotides. This route is typically more energy-efficient. oup.comsemanticscholar.orgnih.gov

5-Amino-¹⁵N-levulinic acid HCl can be used, in principle, to help differentiate the contributions of these two pathways. This application hinges on the scrambling of its ¹⁵N label into the precursor pools used for de novo synthesis.

Tracing De Novo Synthesis with ¹⁵N-ALA:

The de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides requires nitrogen atoms from specific amino acids. For instance, the purine ring derives nitrogen from aspartate, glycine, and the amide group of glutamine.

Labeling the Precursor Pool: As described in the previous section, the transamination of ¹⁵N-ALA can lead to the formation of ¹⁵N-glutamate.

Distribution to De Novo Precursors: The ¹⁵N label can then be transferred from glutamate to aspartate (via aspartate aminotransferase) and incorporated into the amide group of glutamine (via glutamine synthetase).

Incorporation into Biomolecules: If a cell is actively using the de novo pathway, the ¹⁵N from these amino acid precursors will be incorporated into the newly synthesized purine and pyrimidine rings.

Detection and Quantification: By using mass spectrometry to detect the mass shift in these newly synthesized nucleotides, researchers can quantify the rate of de novo synthesis.

The contribution of the salvage pathway, by contrast, would not involve the incorporation of ¹⁵N from the amino acid pool. Salvaged bases and nucleosides are already fully formed and would therefore remain unlabeled by this mechanism. By measuring the ratio of ¹⁵N-labeled to unlabeled nucleotides over time, the relative flux through the de novo versus salvage pathways can be estimated.

Given that the entry of ¹⁵N from ALA into the general nitrogen pool is a minor metabolic route, this tracer is best suited for studies where the primary focus is on the porphyrin pathway, with the potential for secondary analysis of nitrogen flux into other pathways. It would not typically be the tracer of choice for a primary investigation of de novo nucleotide synthesis, where tracers like ¹⁵N-glutamine or ¹⁵N-glycine would provide a more direct and robust labeling of the precursor pools.

Table 2: Nitrogen Donors in De Novo Purine Synthesis and Potential Tracing by ¹⁵N-ALA

| Purine Ring Atom | Nitrogen Donor Precursor | Mechanism of ¹⁵N Labeling from ¹⁵N-ALA |

|---|---|---|

| N1 | Aspartate | ¹⁵N-ALA → ¹⁵N-Glutamate → ¹⁵N-Aspartate (via transamination) |

| N3 | Glutamine (amide) | ¹⁵N-ALA → ¹⁵N-Glutamate → ¹⁵N-Glutamine (via glutamine synthetase) |

| N7 | Glycine | (Indirect) ¹⁵N can be incorporated into glycine via serine hydroxymethyltransferase from the general ¹⁵N-amino acid pool. |

| N9 | Glutamine (amide) | ¹⁵N-ALA → ¹⁵N-Glutamate → ¹⁵N-Glutamine (via glutamine synthetase) |

Advanced Analytical Techniques and Methodologies Enabled by 5 Amino 15n Levulinic Acid Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for 15N-Labeled Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules. The incorporation of the 15N isotope from 5-Amino-15N-levulinic acid hydrochloride into biomolecules provides a unique handle for a variety of sophisticated NMR experiments.

15N-NMR for Direct Structural Elucidation and Dynamic Studies of Labeled Biomolecules

The presence of the 15N nucleus, a spin-1/2 isotope, is invaluable for NMR-based structural and dynamic studies, although its low natural abundance (0.37%) can be a limitation. youtube.com The use of 15N-labeled compounds like 5-Amino-15N-levulinic acid hydrochloride overcomes this challenge, enabling a range of experiments that provide detailed insights into molecular structure and behavior. youtube.comresearchgate.net

Directly detected 15N-NMR and, more commonly, inverse-detected experiments such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) are routinely used. youtube.com These experiments are instrumental in assigning the resonances of nitrogen-containing molecules and can be applied to solve complex structural problems, including the identification of tautomers, rotamers, and isomers. researchgate.net For instance, feeding organisms with a 15N-labeled precursor, such as L-ornithine, has been shown to facilitate the clear observation of nitrogen signals in HSQC spectra, aiding in the definitive identification of natural products. youtube.com

Furthermore, NMR is a powerful tool for studying the dynamics of biomolecules over a wide range of timescales, from picoseconds to seconds. rsc.orgresearchgate.netnih.gov Techniques like Chemical Exchange Saturation Transfer (CEST) and relaxation dispersion (RD) measurements, often performed on 15N-labeled proteins, can reveal the presence of transiently formed conformational states that are crucial for biological function. researchgate.netnih.gov These dynamic studies provide a deeper understanding of molecular recognition, protein folding, and stability. nih.gov

A summary of NMR techniques enhanced by 15N-labeling is presented below:

| NMR Technique | Application | Key Insights |

| 1H-15N HSQC | Structural Elucidation | Correlation of proton and nitrogen nuclei, aiding in resonance assignment and structural determination. youtube.com |

| 15N-CEST | Dynamic Studies | Characterization of millisecond timescale dynamics, revealing alternative protein states. rsc.orgresearchgate.net |

| 15N Relaxation Dispersion | Dynamic Studies | Detection of conformational exchange processes on a millisecond timescale. nih.gov |

Multi-Dimensional 13C/15N NMR for Comprehensive Metabolic Profiling and Metabolomics

The combined use of 13C and 15N labeling offers a powerful strategy for comprehensive metabolic profiling. researchgate.netutoronto.ca Multi-dimensional NMR experiments, such as 3D HNCA, correlate the chemical shifts of nitrogen, carbon, and proton nuclei, facilitating the assignment of these resonances in complex biomolecules. utoronto.ca The introduction of deuterium (B1214612) labeling in conjunction with 13C and 15N enrichment can further enhance spectral resolution and sensitivity, particularly for larger proteins. utoronto.ca

A significant advancement in this area is the development of 15N-edited 1H-13C HSQC experiments. researchgate.net This technique specifically targets metabolites containing 15N moieties, effectively filtering the complex spectra of metabolite mixtures. researchgate.net In a study on a [15N, 13C] enriched Daphnia magna extract, a 15N-edited HSQC experiment significantly increased the number of resolved peaks from 11 to 51, demonstrating its power in deconvoluting complex metabolic profiles. researchgate.net This approach is particularly valuable for identifying nitrogen-containing metabolites like amino acids and nucleotides. researchgate.net

The benefits of multi-dimensional NMR for metabolomics are highlighted in the following table:

| Experiment | Advantage | Application Example |

| 3D 1H/13C/15N NMR | Enhanced resolution and assignment of complex spectra. utoronto.ca | Structural studies of proteins and protein complexes. utoronto.ca |

| 15N-edited 1H-13C HSQC | Specific detection of nitrogen-containing metabolites. researchgate.net | Deconvolution of complex metabolite mixtures, as shown in Daphnia magna extracts. researchgate.net |

Positional Isotopomer NMR Tracer Analysis (PINTA) in 15N-Labeled Systems

Positional Isotopomer NMR Tracer Analysis (PINTA) is a non-invasive method used to assess metabolic fluxes in vivo. nih.govresearchgate.net While often utilizing 13C-labeled tracers, the principles of PINTA can be extended to 15N-labeled systems to track nitrogen metabolism. This technique involves the infusion of an isotopically labeled tracer and subsequent analysis of the isotopic enrichment in plasma metabolites by NMR and mass spectrometry. nih.govresearchgate.net

PINTA allows for the determination of key metabolic flux ratios, such as the ratio of pyruvate (B1213749) carboxylase flux (VPC) to citrate (B86180) synthase flux (VCS) in the liver. nih.govresearchgate.net This provides valuable information about mitochondrial metabolism and its role in regulating intermediary metabolism and glucose homeostasis. nih.govnih.govresearchgate.net Studies have demonstrated the utility of PINTA in assessing hepatic mitochondrial metabolism under various physiological conditions, including starvation. nih.govnih.gov The method has been validated in humans, showing that the VPC/VCS ratio measured by PINTA is comparable to that determined by in vivo NMR spectroscopy. nih.gov

Mass Spectrometry (MS) Applications in 15N Isotopic Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with isotopic labeling, MS becomes a powerful tool for quantitative and qualitative analysis of metabolic processes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Quantitative Tracing

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for metabolomics, offering high sensitivity and the ability to analyze a broad range of metabolites. nih.govualberta.ca The use of 15N-labeled precursors, such as 15N-labeled glutamine, allows for the quantitative tracing of nitrogen flux through various metabolic pathways. nih.govnih.gov

In targeted LC-MS/MS approaches, such as selected reaction monitoring (SRM), specific transitions for both unlabeled and 15N-labeled isotopomers are monitored. nih.gov This provides high sensitivity and specificity for quantifying the incorporation of the heavy isotope into specific metabolites. nih.gov For example, a novel LC-MS/MS method was developed to quantify the flux of 15N from glutamine into nucleosides and nucleobases in cancer cells, providing insights into de novo nucleotide biosynthesis. nih.gov

Untargeted metabolomics approaches also benefit from 15N labeling. By comparing the mass spectra of samples from unlabeled and 15N-labeled conditions, it is possible to identify all nitrogen-containing metabolites and track their transformations. frontiersin.org The mass shift corresponding to the number of incorporated 15N atoms provides direct evidence of nitrogen incorporation. frontiersin.org

Key applications of LC-MS/MS with 15N labeling are summarized below:

| LC-MS/MS Approach | Application | Finding |

| Targeted (SRM) | Quantifying nitrogen flux into specific pathways. nih.govnih.gov | Developed a method to trace 15N from glutamine into nucleotides in cancer cells. nih.gov |

| Untargeted | Global analysis of nitrogen-containing metabolites. frontiersin.org | Identification of novel nitrogenous natural products and their biosynthetic pathways. frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized 15N-Labeled Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic analysis, particularly for volatile or semi-volatile compounds. nih.govjsbms.jp For many non-volatile metabolites, such as amino acids, derivatization is necessary to increase their volatility and thermal stability for GC-MS analysis. nih.govjsbms.jp

The use of 15N labeling in conjunction with GC-MS allows for the monitoring of nitrogen incorporation into various metabolites. nih.govmdpi.com A common application is the study of nitrogen assimilation and amino acid metabolism in plants and other organisms. nih.govmdpi.com By supplying a 15N-labeled nitrogen source, such as 15NH4+, researchers can track the dynamics of nitrogen incorporation into amino acids. nih.gov The resulting mass spectra clearly show the isotopic enrichment, allowing for the calculation of metabolic fluxes. nih.gov

Isotope-coded derivatization (ICD) is a related strategy where a heavy isotope-labeled derivatizing agent is used to create an internal standard for each analyte, enabling accurate quantification. jsbms.jp While often employing deuterium or 13C, the principle can be applied with 15N-labeled reagents. jsbms.jp

The following table highlights the use of GC-MS in 15N isotopic analysis:

| Technique | Application | Process |

| GC-MS with 15N-labeling | Monitoring nitrogen metabolism. nih.govmdpi.com | Labeling with a 15N source, followed by extraction, derivatization, and GC-MS analysis to determine isotopic enrichment. nih.gov |

| Isotope-Coded Derivatization (ICD) | Absolute quantification of metabolites. jsbms.jp | Derivatization of samples with light and heavy isotope-coded reagents for ratiometric analysis by GC-MS. jsbms.jp |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Precise Isotopic Abundance Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique for the detailed analysis of organic molecules. When coupled with the use of isotopically labeled compounds like 5-Amino-15N-ALA HCl, HRESIMS provides exceptional capabilities for determining precise isotopic abundance. nih.govnih.gov

Electrospray ionization is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.govresearchgate.net This is particularly advantageous when analyzing molecules that are thermally labile or have high molecular weights. The high-resolution capacity of the mass analyzer, often a time-of-flight (TOF) or Orbitrap instrument, enables the differentiation of ions with very small mass differences. nih.govawi.de

The key advantage of using 5-Amino-15N-ALA HCl in HRESIMS analysis lies in the mass difference between the ¹⁴N and ¹⁵N isotopes. This known mass difference allows for the unambiguous identification and quantification of the labeled compound and its metabolic products against a complex background of endogenous, unlabeled molecules. The precise mass measurements provided by HRESIMS can distinguish the ¹⁵N-containing isotopologues from other isobaric interferences, which may have the same nominal mass but different exact masses. nih.gov This level of specificity is crucial for accurately tracing the metabolic fate of the administered 5-Amino-15N-ALA HCl.

A typical HRESIMS workflow for analyzing samples containing 5-Amino-15N-ALA HCl involves:

Sample Introduction: The sample, often a biological extract, is introduced into the ESI source via liquid chromatography (LC) for separation of different compounds. researchgate.net

Ionization: Molecules are ionized in the ESI source.

Mass Analysis: The ions are transferred to the high-resolution mass analyzer, where their mass-to-charge ratios (m/z) are measured with high accuracy.

Data Analysis: The resulting mass spectra are analyzed to identify the peaks corresponding to the ¹⁵N-labeled compounds and to determine their isotopic enrichment.

This precise determination of isotopic abundance is fundamental for subsequent quantitative analyses, such as metabolic flux analysis.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Enrichment Measurement

Unlike HRESIMS which analyzes individual ionized molecules, IRMS typically involves the combustion of the sample to convert the nitrogen content into dinitrogen gas (N₂). smu.cafmach.it This gas is then introduced into the mass spectrometer, where the ion currents of the different isotopic forms of N₂ (e.g., ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N) are measured by multiple detectors simultaneously. smu.cabco-dmo.org This parallel detection allows for extremely precise and accurate ratio measurements. forensic-isotopes.orgsmu.ca

The primary output of an IRMS measurement is the delta (δ) value, which expresses the isotopic composition of a sample relative to an international standard. For nitrogen, this is typically atmospheric N₂. The δ¹⁵N value is calculated as follows:

δ¹⁵N (‰) = [((¹⁵N/¹⁴N)sample / (¹⁵N/¹⁴N)standard) - 1] * 1000

| Analytical Technique | Analyte Form | Measurement Focus | Output | Application with 5-Amino-15N-ALA HCl |

| HRESIMS | Intact ionized molecules | Precise mass-to-charge ratio of individual isotopologues | High-resolution mass spectra | Identification and quantification of specific ¹⁵N-labeled metabolites. |

| IRMS | Gaseous N₂ | Ratio of stable nitrogen isotopes (¹⁵N/¹⁴N) | δ¹⁵N value | Determination of bulk ¹⁵N enrichment in a sample. |

Metabolic Flux Analysis (MFA) Utilizing ¹⁵N-Labeled Tracers

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. nih.govresearchgate.net The use of stable isotope tracers, such as 5-Amino-15N-ALA HCl, is central to MFA as it provides the necessary experimental data to resolve intracellular fluxes. nih.govcreative-proteomics.com

Principles and Computational Models for Quantifying Intracellular Metabolic Fluxes with ¹⁵N Data

The fundamental principle of MFA is that the distribution of isotopes in metabolic products is a direct consequence of the fluxes through the metabolic network. nih.govresearchgate.net When a ¹⁵N-labeled substrate like 5-Amino-15N-ALA HCl is introduced into a biological system, the ¹⁵N atom is incorporated into various downstream metabolites through a series of enzymatic reactions. By measuring the isotopic labeling patterns of these metabolites, typically amino acids and nucleotides, it is possible to infer the relative contributions of different metabolic pathways. nih.govbiorxiv.orgresearchgate.net

Computational models are essential for deconvoluting the complex relationship between measured isotopic labeling and intracellular fluxes. These models are built upon a stoichiometric representation of the metabolic network, which defines all the relevant biochemical reactions. The core of ¹⁵N-MFA involves an iterative process:

An initial set of flux values is assumed.

The model simulates the expected isotopic labeling patterns of measurable metabolites based on these assumed fluxes and the known labeling of the tracer.

The simulated labeling patterns are compared to the experimentally measured patterns (obtained from techniques like HRESIMS or NMR).

The flux values are adjusted to minimize the difference between the simulated and experimental data until a best fit is achieved.

Quantifying nitrogen fluxes has been more challenging compared to carbon fluxes due to the more limited information derived from the isotopic labeling profiles of nitrogen. biorxiv.orgresearchgate.net Therefore, ¹⁵N-MFA often requires time-resolved labeling data and the measurement of intracellular metabolite concentrations, a technique known as isotopically non-stationary MFA (INST-MFA). nih.govbiorxiv.orgresearchgate.net

Software and Algorithms for ¹⁵N-Based Fluxomics (e.g., FiatFlux, SUMOFLUX, tcaSIM)

Several software packages and algorithms have been developed to facilitate the complex calculations required for MFA. While many of these were initially designed for ¹³C-based MFA, the underlying principles can be adapted for ¹⁵N data. ucdavis.edunih.gov

FiatFlux: Developed as a user-friendly tool for ¹³C-MFA, FiatFlux allows for the calculation of flux ratios from mass spectrometry data. nih.govethz.ch Although it is now largely superseded by SUMOFLUX, its modular design for calculating flux ratios and absolute fluxes laid important groundwork. nih.govethz.ch

SUMOFLUX: This is a more recent and advanced toolbox for targeted ¹³C metabolic flux ratio analysis. ucdavis.edunih.govamazonaws.com It utilizes a machine learning approach trained on a large in silico dataset to predict flux ratios from labeling patterns, and it can handle data from parallel experiments with different tracers. nih.gov

tcaSIM: This program is designed to simulate the flow of isotopic tracers through the TCA cycle and connected pathways. nih.gov When used with its companion tool, tcaCALC, it performs isotopomer analysis to estimate pathway fluxes at a metabolic and isotopic steady state. nih.gov

While these tools are primarily focused on carbon, the development of software capable of handling dual ¹³C and ¹⁵N labeling data is an active area of research, as it allows for the simultaneous quantification of both carbon and nitrogen fluxes. frontiersin.org

Application of ¹⁵N-MFA in Analyzing Central Carbon and Nitrogen Metabolism

The application of ¹⁵N-MFA, often in conjunction with ¹³C-MFA, provides a comprehensive view of the interplay between central carbon and nitrogen metabolism. nih.govbiorxiv.orgbohrium.com Carbon metabolism provides the keto-acid backbones for amino acid synthesis, while nitrogen metabolism provides the amino groups. researchgate.net

By using ¹⁵N-labeled tracers like 5-Amino-15N-ALA HCl or ¹⁵N-labeled ammonia (B1221849), researchers can:

Trace Nitrogen Assimilation: Quantify the fluxes of nitrogen from its source into key nitrogen-containing biomolecules like amino acids and nucleotides. nih.govbiorxiv.orgosti.gov

Elucidate Transamination Networks: Determine the rates of nitrogen transfer between different amino acids, which is crucial for understanding how nitrogen is distributed throughout the cell. osti.gov

Identify Key Nitrogen Donors: Pinpoint central metabolites, such as glutamate (B1630785) and glutamine, that act as the primary donors of nitrogen for various biosynthetic pathways. nih.gov

Study the Interdependence of Carbon and Nitrogen Pathways: Analyze how changes in carbon source availability affect nitrogen metabolism and vice versa. researchgate.net

For instance, studies in mycobacteria using dual ¹³C and ¹⁵N labeling have provided detailed maps of both carbon and nitrogen fluxes, identifying glutamate as a central hub for nitrogen metabolism. nih.govbiorxiv.org Similarly, in plant biology, ¹⁵N-MFA is being used to construct nitrogen flux maps to understand how plants utilize nitrogen, with the goal of improving nitrogen use efficiency in crops. osti.gov

Research Applications of 5 Amino 15n Levulinic Acid Hydrochloride in Diverse Biological Systems

Studies in Microbial Systems

The diverse metabolic capabilities of microorganisms make them ideal subjects for isotopic tracer studies. The introduction of ¹⁵N-ALA into microbial cultures allows researchers to track the fate of the labeled nitrogen atom through various metabolic pathways, providing insights into regulation, nutrient cycling, and enzymatic mechanisms.

Investigating Metabolic Regulation and Pathway Engineering in Photosynthetic and Non-Photosynthetic Bacteria

In both photosynthetic and non-photosynthetic bacteria, 5-aminolevulinic acid is a critical precursor for the synthesis of essential molecules like hemes and cytochromes. By supplying ¹⁵N-ALA, researchers can trace the flow of the ¹⁵N label into these downstream products and other interconnected metabolic pathways. This approach is invaluable for metabolic engineering efforts aimed at optimizing the production of valuable compounds.

For instance, in photosynthetic bacteria such as Rhodobacter sphaeroides, which are known for their ability to produce high levels of 5-ALA, ¹⁵N-ALA can be used to study the regulation of the C4 and C5 pathways of ALA synthesis. nih.govresearchgate.net By monitoring the incorporation of the ¹⁵N label into bacteriochlorophyll (B101401) and heme, researchers can assess the flux through these pathways under different growth conditions. This information is crucial for designing strategies to enhance the production of 5-ALA or other desired tetrapyrroles.

In non-photosynthetic bacteria like Escherichia coli, which is a common host for metabolic engineering, ¹⁵N-ALA tracing can elucidate the regulatory networks that control heme biosynthesis. nih.gov Understanding how the cell allocates nitrogen from ALA helps in identifying metabolic bottlenecks and optimizing gene expression to improve the yields of target molecules. Metabolic flux analysis using ¹⁵N-labeled substrates provides quantitative data on the rates of metabolic reactions, offering a detailed picture of cellular metabolism.

| Metabolite | ¹⁵N Enrichment (%) | Flux relative to ALA uptake (%) | Condition |

|---|---|---|---|

| Heme | 85 | 60 | Standard Growth |

| Glutamate (B1630785) | 15 | 10 | Standard Growth |

| Heme | 95 | 80 | Engineered Strain |

| Glutamate | 5 | 5 | Engineered Strain |

Research into Microbial Nitrogen Assimilation and Recycling

Nitrogen is a fundamental nutrient for microbial growth, and understanding its assimilation and recycling is key to comprehending microbial ecology and biogeochemical cycles. While many studies utilize simpler nitrogen sources like ammonia (B1221849) or nitrate (B79036) for tracing, ¹⁵N-ALA offers a unique opportunity to study the uptake and metabolism of a specific organic nitrogen compound.

By introducing ¹⁵N-ALA to a microbial community, scientists can track the movement of the ¹⁵N isotope into various cellular components, such as amino acids and nucleic acids. This allows for the quantification of how efficiently the organic nitrogen from ALA is assimilated into microbial biomass. acs.org Furthermore, by monitoring the release of ¹⁵N-labeled compounds back into the environment, researchers can study the rates of nitrogen recycling within the microbial food web. nih.gov In cyanobacteria, for example, understanding nitrogen assimilation is crucial for managing algal blooms and for biotechnological applications. nih.gov

| Time (hours) | ¹⁵N Enrichment in Bacterial Biomass (%) | ¹⁵N Enrichment in Dissolved Organic Nitrogen (%) |

|---|---|---|

| 0 | 0 | 100 |

| 6 | 25 | 70 |

| 12 | 45 | 40 |

| 24 | 60 | 25 |

Elucidation of Enzyme Activities and Regulation in Microorganisms

¹⁵N-ALA is a valuable tool for studying the kinetics and regulatory mechanisms of enzymes involved in the tetrapyrrole biosynthetic pathway. By using ¹⁵N-ALA as a substrate, researchers can follow the enzymatic reaction by detecting the ¹⁵N label in the product. This approach can provide detailed information about reaction rates, substrate specificity, and the effects of inhibitors or activators.

One key enzyme in this pathway is aminolevulinate dehydratase (ALAD), also known as porphobilinogen (B132115) synthase, which catalyzes the condensation of two molecules of ALA to form porphobilinogen. wikipedia.org Kinetic studies using ¹⁵N-ALA can help to determine the Michaelis-Menten parameters (Km and Vmax) of this enzyme under various conditions. acs.orgnih.gov Furthermore, by tracing the fate of the ¹⁵N atom, it is possible to investigate the reaction mechanism and identify key amino acid residues involved in catalysis. Understanding the regulation of ALAD and other enzymes in the pathway is critical for controlling the flux of metabolites and for developing strategies to overcome metabolic bottlenecks in engineered microorganisms. nih.gov

Investigations in Plant Physiology and Photosynthesis

In plants and algae, 5-aminolevulinic acid is the committed precursor for the synthesis of chlorophyll (B73375), the primary pigment involved in photosynthesis. The use of ¹⁵N-ALA as a tracer has provided profound insights into the intricate pathway of chlorophyll biosynthesis and the broader dynamics of nitrogen metabolism in photosynthetic organisms.

Tracing Chlorophyll Biosynthesis Pathways in Higher Plants and Algae

The biosynthesis of chlorophyll is a complex, multi-step process that is tightly regulated by light and developmental cues. nih.govnih.gov By feeding ¹⁵N-ALA to plants or algal cultures, researchers can meticulously trace the incorporation of the ¹⁵N label into the various intermediates of the chlorophyll biosynthetic pathway, such as porphobilinogen, uroporphyrinogen III, protoporphyrin IX, and ultimately chlorophyll itself. nih.gov

This technique has been instrumental in confirming the sequence of enzymatic reactions and identifying regulatory checkpoints in the pathway. For example, studies in Arabidopsis thaliana have utilized labeled precursors to elucidate the light-dependent regulation of ALA synthesis. nih.gov In the green alga Chlamydomonas reinhardtii, tracing studies have helped to understand the assembly of the light-harvesting chlorophyll antenna complexes. nih.gov The ability to quantify the flux of nitrogen from ALA into chlorophyll provides a dynamic view of how plants and algae adjust their photosynthetic machinery in response to environmental changes.

| Metabolite | Time after ¹⁵N-ALA administration (hours) | ¹⁵N Enrichment (%) |

|---|---|---|

| Porphobilinogen | 1 | 90 |

| Protoporphyrin IX | 4 | 75 |

| Chlorophyll a | 12 | 60 |

| Chlorophyll b | 12 | 55 |

Understanding Nitrogen Allocation and Turnover in Plant Tissues

Beyond its role as a chlorophyll precursor, the nitrogen within 5-aminolevulinic acid can be incorporated into the broader nitrogen metabolism of the plant. By tracing the distribution of the ¹⁵N label from ¹⁵N-ALA, researchers can investigate how nitrogen is allocated to different plant tissues, such as roots, stems, and leaves, and how it is partitioned among various nitrogen-containing compounds, including amino acids and proteins.

Such studies are crucial for understanding nutrient use efficiency in crops. For instance, in maize and wheat, ¹⁵N tracers are used to follow the uptake of nitrogen fertilizers and their subsequent distribution throughout the plant, which has implications for optimizing agricultural practices. nih.govmdpi.commdpi.com While these studies often use inorganic ¹⁵N sources, ¹⁵N-ALA can provide specific insights into the fate of an organic nitrogen source that is also a key metabolic intermediate. This allows for the investigation of nitrogen turnover rates in different tissues, providing a dynamic picture of how plants manage their nitrogen resources throughout their life cycle. nih.gov

| Plant Tissue | Time after ¹⁵N-ALA administration (days) | ¹⁵N Enrichment in Total Nitrogen (%) |

|---|---|---|

| Roots | 1 | 5.2 |

| Shoots | 1 | 3.8 |

| Leaves | 1 | 4.5 |

| Roots | 7 | 2.1 |

| Shoots | 7 | 6.5 |

| Leaves | 7 | 8.2 |

Metabolic Responses to Environmental Stressors Using 15N-Labeled Tracers

The use of stable isotopes, particularly ¹⁵N-labeled tracers, is a powerful technique for elucidating the complex metabolic responses of biological systems to environmental stressors. wikipedia.org In plant science, 5-aminolevulinic acid (ALA) is recognized for its role in enhancing tolerance to various abiotic stresses, including salinity, drought, and heavy metal exposure. By employing 5-Amino-¹⁵N-levulinic acid hydrochloride (⁵N-ALA HCl), researchers can precisely track the metabolic fate of nitrogen assimilated from this precursor under stress conditions, providing insights into the adaptive mechanisms of plants.

When plants are subjected to environmental stress, their nitrogen metabolism is significantly altered to support defense and survival. mdpi.comsciopen.comresearchgate.net ¹⁵N tracing allows for the quantification of nitrogen allocation to different metabolic pools, such as amino acids, proteins, and other nitrogenous compounds. wikipedia.orgfrontiersin.org For instance, under drought or salinity stress, plants often accumulate compatible solutes like proline and other amino acids to maintain osmotic balance. By supplying ¹⁵N-ALA HCl, scientists can follow the ¹⁵N label as it is incorporated into these compounds, revealing the dynamics of nitrogen redistribution in response to the stressor. mdpi.com

Studies using ¹⁵N-labeled fertilizers have demonstrated that environmental stress alters the efficiency of nitrogen uptake and its subsequent assimilation into key biomolecules. frontiersin.orgnih.govnih.govresearchgate.net For example, salinity stress can inhibit the activity of enzymes involved in nitrogen assimilation. mdpi.comsciopen.com Tracing the ¹⁵N from ⁵N-ALA HCl can reveal how exogenous application of ALA might mitigate these effects by influencing nitrogen partitioning. The label can be tracked into chlorophyll and heme, for which ALA is a direct precursor, to assess the impact of stress on tetrapyrrole biosynthesis, a critical pathway for photosynthesis and respiration. Furthermore, the transamination of the ¹⁵N-amino group can be followed to understand how ALA contributes to the broader amino acid pool under duress.

This approach provides a quantitative framework to understand how ALA supplementation helps plants cope with adverse conditions by modulating nitrogen metabolism. The data gathered from such tracer studies are invaluable for developing strategies to enhance crop resilience in challenging environments.

| Stressor | Plant Species | ¹⁵N Tracer Used | Key Metabolic Response Observed | Reference Finding |

|---|---|---|---|---|

| Salinity | Maize (Zea mays) | ¹⁵N-Nitrate | Reduced activity of nitrogen assimilation enzymes, but supra-optimal nitrogen supply mitigated deleterious effects of salt stress. | mdpi.com |

| Drought | Tropical Trees | Natural Abundance (δ¹⁵N) | Whole-plant δ¹⁵N varied as a function of the transpiration efficiency of nitrogen acquisition, indicating altered N uptake and assimilation under water stress. | nih.govnih.gov |

| Nitrogen Limitation | Grassland Ecosystem | ¹⁵N-Ammonium/Nitrate | The soil microbial community showed preferential assimilation of ammonium (B1175870) over nitrate, influencing nitrogen availability to plants under nutrient stress. | bris.ac.uk |

| General Abiotic Stress | Various Crops | General ¹⁵N Tracers | Nitrogen metabolism is intricately linked to plant resilience, with optimal N supplementation alleviating stress, while excess N can be detrimental. | sciopen.comresearchgate.net |

Research in Mammalian Cell Metabolism (In Vitro and Ex Vivo Models)

In vitro and ex vivo models of mammalian cell metabolism are indispensable tools for dissecting intricate biochemical pathways under controlled conditions. The use of stable isotope-labeled compounds, such as 5-Amino-¹⁵N-levulinic acid hydrochloride, within these systems offers a precise method to trace atomic fates, quantify metabolic rates (fluxes), and characterize regulatory mechanisms that are often difficult to study in whole organisms.

Characterization of Heme Biosynthesis and Regulation in Cellular Systems

Heme is a vital molecule involved in numerous biological processes, and its synthesis is a highly regulated, eight-step enzymatic pathway. 5-Aminolevulinic acid (ALA) is the first committed precursor in this pathway. mdpi.com The use of 5-Amino-¹⁵N-levulinic acid HCl as a tracer in in vitro cell cultures allows for the direct and unambiguous tracking of the nitrogen atom as it is incorporated into the porphyrin macrocycle of heme. nih.gov

The pathway begins in the mitochondria with the synthesis of ALA, which is then exported to the cytosol. There, two molecules of ALA are condensed by the enzyme ALA dehydratase (ALAD) to form porphobilinogen (PBG). youtube.com Four molecules of PBG are subsequently polymerized and cyclized by the enzymes porphobilinogen deaminase (PBGD) and uroporphyrinogen III synthase to form the initial tetrapyrrole ring. nih.gov By measuring the rate of ¹⁵N incorporation from ⁵N-ALA HCl into these intermediates and the final heme product, researchers can precisely quantify the flux through this pathway.

| Experimental Condition | Cell Model | Tracer | Observed Effect on Heme Pathway | Reference Finding |

|---|---|---|---|---|

| Exogenous ALA administration | K562 erythroleukemia cells | 5-Aminolevulinic Acid | Bypasses the rate-limiting ALA synthase step, accelerating the heme synthesis pathway and inducing erythroid differentiation. | |

| PBGD gene silencing (siRNA) | K562 erythroleukemia cells | (Implied ALA precursor) | Reduced PBGD activity by 80%, but only partially decreased protoporphyrin IX synthesis due to a compensatory increase in ALAD activity. | |

| PBGD overexpression | K562 erythroleukemia cells | (Implied ALA precursor) | Increased PBGD activity by 140% and led to a reduction in ALAD activity, indicating a novel feedback regulation. | |

| Phenobarbital Induction | PBGD-deficient mice (in vivo model with ex vivo analysis) | Endogenous precursors | Induced hepatic ALA synthase, leading to significant accumulation of ALA and PBG in liver, kidney, and plasma. | nih.gov |

Analysis of Nitrogen Metabolism and Amino Acid Interconversions in Cultured Cells

Stable isotope tracers containing ¹⁵N are fundamental tools for investigating the intricate network of nitrogen metabolism and amino acid interconversions in cultured mammalian cells. nih.govnih.gov While the primary metabolic fate of 5-Amino-¹⁵N-levulinic acid HCl is the heme biosynthesis pathway, the ¹⁵N-labeled amino group can participate in other metabolic reactions, particularly transamination. This allows researchers to trace the journey of the nitrogen atom as it is transferred to other molecules, providing a window into the broader nitrogen economy of the cell.

Transamination reactions, catalyzed by aminotransferases, are central to the synthesis and degradation of amino acids. The amino group from a donor amino acid is transferred to an α-keto acid, forming a new amino acid and a new α-keto acid. In studies using ¹⁵N-labeled glutamine in HeLa and CHO cells, the ¹⁵N label was observed to be redistributed into other amino acids such as alanine (B10760859), aspartate, and glutamate. nih.govresearchgate.net This demonstrates the high degree of connectivity within the cellular amino acid pool. When ⁵N-ALA HCl is used, its amino group can be transferred, likely to α-ketoglutarate, to form ¹⁵N-glutamate. This newly labeled glutamate can then serve as a nitrogen donor for the synthesis of numerous other non-essential amino acids.

The phenomenon of "metabolic scrambling" is often observed in these experiments, where the isotope label appears in multiple, sometimes unexpected, metabolites. nih.gov For example, studies in HEK293 cells showed that the α-¹⁵N atoms from six specific amino acids (A, D, E, I, L, V) underwent significant scrambling, while ten others showed minimal scrambling. nih.gov This information is critical for designing and interpreting isotope tracing experiments. By tracking the distribution and enrichment of the ¹⁵N label from ⁵N-ALA HCl over time, researchers can map the active pathways of amino acid synthesis and interconversion and quantify the flux of nitrogen between different metabolic pools. nih.govbris.ac.ukphysiology.org

| ¹⁵N-Labeled Precursor | Cell Line | Major Labeled Products | Key Finding | Reference Finding |

|---|---|---|---|---|

| L-[2-¹⁵N]glutamine | HeLa and CHO cells | Alanine, Aspartate, Glycine (B1666218), Glutamate | Demonstrated that glutamate formed from glutamine was primarily transaminated rather than oxidatively deaminated. | nih.govresearchgate.net |

| α-¹⁵N]glutamine | Hep G2 (human hepatoma) | Glutamate, Alanine, Proline | After 144 hours, the ¹⁵N label was primarily distributed among alanine (50%), proline (28%), and glutamate (21%). | nih.gov |

| Various single ¹⁵N-amino acids | HEK293 cells | Other specific amino acids | Characterized the degree of metabolic scrambling for 18 different amino acids, identifying those that readily interconvert. | nih.gov |

| ¹⁵NH₄Cl | CHO cells | L-[5-¹⁵N]glutamine | Allowed for the estimation of in vivo glutamine synthetase flux. | nih.govresearchgate.net |

Studies on Metabolic Scaling and Flux Variation in Isolated Tissues

The concept of metabolic scaling, famously described by Kleiber's law, posits that an organism's metabolic rate scales to the ¾ power of its mass. elifesciences.orgwikipedia.orgnih.govnih.gov This principle implies that metabolic processes, per unit of mass, are slower in larger animals than in smaller ones. Investigating the cellular and tissue-level basis for this phenomenon requires precise measurements of metabolic rates, or fluxes, in controlled settings. Ex vivo studies using isolated tissues provide a powerful platform for this research, and stable isotope tracers are essential for quantifying these fluxes. nih.govresearchgate.net

Isotope-assisted metabolic flux analysis (iMFA) is a technique that uses labeled substrates (e.g., ¹³C-glucose, ¹⁵N-glutamine) to trace the flow of atoms through metabolic networks. embopress.orgnih.govnih.govbiorxiv.org By maintaining freshly resected tissue slices or perfusing whole organs in a medium containing an isotopically labeled nutrient, researchers can measure the rate of label incorporation into downstream metabolites. nih.gov This allows for the calculation of reaction rates throughout central carbon and nitrogen metabolism.

Using 5-Amino-¹⁵N-levulinic acid HCl in isolated tissues, such as liver or heart slices, would enable the direct measurement of heme synthesis flux. This could be used to investigate how the rate of this fundamental pathway varies across species of different sizes or between different tissues within the same organism. Studies comparing liver metabolism in mice and rats have demonstrated that metabolic fluxes, including those for gluconeogenesis and the TCA cycle, are indeed lower in the larger animal (rat) both in vivo and ex vivo. elifesciences.org This aligns with the principles of metabolic scaling. However, when hepatocytes from both species were isolated and cultured under identical in vitro conditions, these differences in metabolic rates disappeared, suggesting that systemic, inter-organ factors play a crucial role in regulating metabolic scaling in the whole organism. elifesciences.org These ex vivo tracer studies are critical for bridging the gap between systemic physiology and intracellular biochemistry, helping to unravel the mechanisms that govern metabolic variation. nih.govmdpi.com

| Metabolic Flux | Tissue | Species | Relative Flux Rate (Normalized to Mouse) | Reference Finding |

|---|---|---|---|---|

| Endogenous Glucose Production (V_PC) | Liver (in vivo) | Mouse | 1.00 | elifesciences.org |

| Endogenous Glucose Production (V_PC) | Liver (in vivo) | Rat | ~0.60 | |

| TCA Cycle (V_CS) | Liver (in vivo) | Mouse | 1.00 | elifesciences.org |

| TCA Cycle (V_CS) | Liver (in vivo) | Rat | ~0.55 | |

| Whole-body Fatty Acid Turnover | Adipose Tissue (in vivo) | Mouse | 1.00 | elifesciences.org |

| Whole-body Fatty Acid Turnover | Adipose Tissue (in vivo) | Rat | ~0.40 |

Methodological Innovations and Future Research Trajectories for 5 Amino 15n Levulinic Acid Hydrochloride Studies

Development of Advanced 15N-Labeling Strategies for Complex Biomolecules

The utility of 5-Amino-15N-levulinic acid hydrochloride in metabolic studies is intrinsically linked to the strategies employed for labeling complex biomolecules. alfa-chemistry.com Traditional methods often involve uniform labeling, where an organism or cell culture is grown in a medium containing the 15N-labeled precursor, leading to the incorporation of the isotope throughout various biomolecules. nih.gov While effective for many applications, this approach can lead to complex datasets that are challenging to interpret, especially in large proteins or intricate metabolic networks.

Recent advancements have focused on developing more sophisticated labeling strategies to overcome these challenges. These include:

Selective Labeling: This approach aims to introduce the 15N isotope into specific types of amino acids or at particular positions within a biomolecule. For instance, researchers can use genetically modified organisms that have altered metabolic pathways, allowing for the targeted incorporation of 15N from 5-Amino-15N-levulinic acid hydrochloride into specific downstream products. This reduces spectral crowding in nuclear magnetic resonance (NMR) spectroscopy and simplifies mass spectrometry (MS) data analysis. biorxiv.org